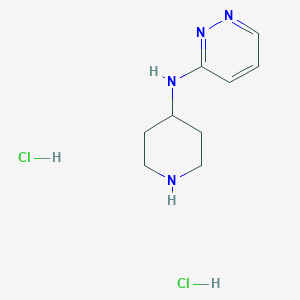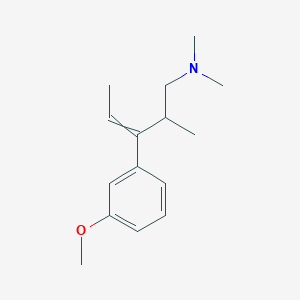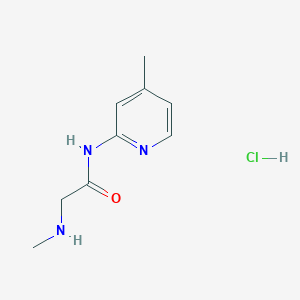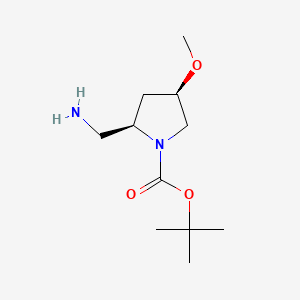
N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N4 It is a derivative of pyridazine and piperidine, two important heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride typically involves the reaction of pyridazine derivatives with piperidine under specific conditions. One common method involves the aza-Diels-Alder reaction, where 1,2,3-triazines react with 1-propynylamines to form 6-aryl-pyridazin-3-amines . This reaction is highly regioselective and can be carried out under neutral conditions, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of nanocatalysts, such as cobalt, ruthenium, and nickel-based catalysts, can enhance the efficiency of the hydrogenation process . These catalysts help in achieving higher yields and purity, which are essential for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazin-3-amine derivatives.
Applications De Recherche Scientifique
N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(piperidin-4-yl)pyridin-3-amine dihydrochloride: Similar in structure but with a pyridine ring instead of a pyridazine ring.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine: Another compound with a piperidine moiety, used in different research contexts.
Uniqueness
N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride is unique due to its specific combination of pyridazine and piperidine rings. This combination imparts distinct chemical properties, making it suitable for various applications that similar compounds may not be able to achieve. Its ability to undergo a wide range of chemical reactions and its potential biological activities further enhance its uniqueness.
Propriétés
Formule moléculaire |
C9H16Cl2N4 |
|---|---|
Poids moléculaire |
251.15 g/mol |
Nom IUPAC |
N-piperidin-4-ylpyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H14N4.2ClH/c1-2-9(13-11-5-1)12-8-3-6-10-7-4-8;;/h1-2,5,8,10H,3-4,6-7H2,(H,12,13);2*1H |
Clé InChI |
FDSYQAPDLGRFQU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1NC2=NN=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid](/img/structure/B11820615.png)



![2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile](/img/structure/B11820631.png)
![{[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B11820638.png)







